molecular formula C20H15ClO7 B2905441 (Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 929417-50-5

(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2905441
CAS No.: 929417-50-5
M. Wt: 402.78
InChI Key: IAKGCHSXGYQFML-FMQZQXMHSA-N
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Description

(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H15ClO7 and its molecular weight is 402.78. The purity is usually 95%.
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Biological Activity

(Z)-Methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High Resolution Mass Spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
NMR δ 8.15 – 7.05 (aromatic protons), δ 3.89 (methoxy protons)
IR Characteristic peaks indicating C=O and C-O functionalities
HRMS m/z calcd for C27H22ClO5: 442.1027; found: 442.1036

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For example, derivatives of benzodioxins have shown promising results in inhibiting tumor growth.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic potency of related compounds against 12 human cancer cell lines, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like cisplatin. Compounds exhibiting structural similarities to our target compound were particularly noted for their efficacy.

Antibacterial Activity

In addition to anticancer properties, some derivatives of benzodioxins have been tested for antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus were reported in the range of 3.9 to 31.5 µg/ml, indicating moderate to high antibacterial efficacy.

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
Cytotoxicity Significant inhibition of cancer cell proliferation
Antibacterial MIC values ranging from 3.9 to 31.5 µg/ml against Staphylococcus aureus

The proposed mechanisms behind the biological activities of this compound include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
  • Disruption of Cell Membrane Integrity : Some studies suggest that these compounds may disrupt bacterial cell membranes leading to cell lysis.
  • Induction of Apoptosis : Certain derivatives have been documented to trigger apoptotic pathways in cancer cells.

Scientific Research Applications

Overview

(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, materials science, and environmental studies.

Medicinal Chemistry

1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the benzo[d][1,3]dioxin moiety is crucial for its interaction with cancer cell pathways, potentially inhibiting tumor growth and proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines while exhibiting low toxicity to normal cells .

2. Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components allow for interactions with microbial cell membranes, leading to disruption and cell death.

Data Table: Antimicrobial Activity

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Candida albicans1050

Materials Science

1. Polymer Synthesis
this compound can serve as a monomer in the synthesis of novel polymers. Its functional groups allow for copolymerization with other monomers, leading to materials with enhanced properties such as increased thermal stability and mechanical strength.

Case Study:
In a recent publication in Polymer Chemistry, researchers synthesized a series of copolymers incorporating this compound, which exhibited improved mechanical properties compared to traditional polymers .

Environmental Applications

1. Biodegradation Studies
The environmental impact of synthetic compounds is a growing concern. Studies have been conducted on the biodegradability of this compound in aquatic environments.

Findings:
Research indicates that this compound undergoes photodegradation when exposed to UV light, leading to the formation of less harmful byproducts .

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO7/c1-24-18(22)9-26-14-2-3-15-16(7-14)28-17(19(15)23)6-11-4-13(21)5-12-8-25-10-27-20(11)12/h2-7H,8-10H2,1H3/b17-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKGCHSXGYQFML-FMQZQXMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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